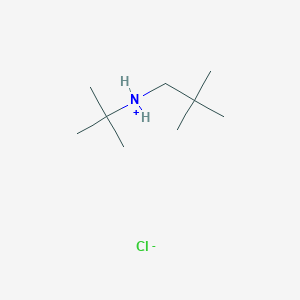
N-(1-Amino-1h-benzimidazol-2-yl)guanidine
Vue d'ensemble
Description
“N-(1-Amino-1h-benzimidazol-2-yl)guanidine” is a chemical compound used as a reagent in the synthesis of novel fused pyrimidines and imidazoles as potential analgesics . It is also known as AB-CHMINACA, a designer drug that belongs to the synthetic cannabinoid family.
Synthesis Analysis
The synthesis of “N-(1-Amino-1h-benzimidazol-2-yl)guanidine” involves a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The molecular weight of “N-(1-Amino-1h-benzimidazol-2-yl)guanidine” is 190.21 g/mol. The molecular formula is C8H10N6 .Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives, including “N-(1-Amino-1h-benzimidazol-2-yl)guanidine”, have been found to possess significant antimicrobial activity . For instance, certain benzimidazole-based compounds have shown potent antibacterial activity against S. typhi . Another compound was found to exhibit potent in vitro antimicrobial activity against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger .
Antiviral Activity
Benzimidazole derivatives are also known for their antiviral properties . While specific studies on “N-(1-Amino-1h-benzimidazol-2-yl)guanidine” are not mentioned, the broader class of benzimidazole compounds has been associated with antiviral activities.
Anticancer Activity
Benzimidazole derivatives have been associated with anticancer activities . They have been employed in the development of chemotherapeutic agents for diverse clinical conditions .
Anthelmintic Activity
Benzimidazole derivatives are known for their anthelmintic (anti-parasitic) activities . They have been used in the treatment of various parasitic infections.
Antihypertensive Activity
Benzimidazole derivatives have been associated with antihypertensive activities . They have been used in the treatment of high blood pressure.
Enzyme Inhibition
Benzimidazole analogs have been found to be potent inhibitors of various enzymes . This property makes them useful in the development of drugs for various therapeutic uses including antidiabetic, analgesics, and neurological, endocrinological, and ophthalmological drugs .
Mécanisme D'action
Target of Action
The primary target of N-(1-Amino-1h-benzimidazol-2-yl)guanidine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
N-(1-Amino-1h-benzimidazol-2-yl)guanidine acts as an allosteric activator of human glucokinase . Allosteric activators bind to a protein at a site other than the active site, leading to a conformational change that increases the protein’s activity. In the case of glucokinase, this results in an increased catalytic action . Molecular docking investigations predict that these derivatives show appreciable H-bond interactions with Arg63 residue of GK .
Biochemical Pathways
The activation of glucokinase by N-(1-Amino-1h-benzimidazol-2-yl)guanidine affects the glycolysis pathway and other downstream metabolic pathways . Glucokinase phosphorylates glucose to produce glucose-6-phosphate, the first step in most glucose metabolism pathways. This means that activation of glucokinase can increase the rate of glucose metabolism, with potential effects on processes such as glycogen synthesis, lipid metabolism, and the pentose phosphate pathway .
Pharmacokinetics
The related compound benzimidazole has been found to have good bioavailability and stability , suggesting that N-(1-Amino-1h-benzimidazol-2-yl)guanidine may have similar properties.
Result of Action
The activation of glucokinase by N-(1-Amino-1h-benzimidazol-2-yl)guanidine leads to an increase in the rate of glucose metabolism. This can have a hypoglycemic effect , making N-(1-Amino-1h-benzimidazol-2-yl)guanidine a potential therapy for type-2 diabetes . In fact, allosteric activators of human glucokinase have revealed significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Propriétés
IUPAC Name |
2-(1-aminobenzimidazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-7(10)13-8-12-5-3-1-2-4-6(5)14(8)11/h1-4H,11H2,(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDQSUVRJCRGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256227 | |
| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096985-99-6 | |
| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N-(1-amino-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)


![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)




![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)
